Acetic acid; 4-methylpiperazine-1-carboxamidine
Description
Systematic Nomenclature and IUPAC Conventions
The compound "acetic acid; 4-methylpiperazine-1-carboxamidine" is formally recognized under IUPAC nomenclature as 4-methylpiperazine-1-carboximidamide acetate . This name derives from its structural components:
- The cationic species (4-methylpiperazine-1-carboximidamide) consists of a piperazine ring substituted with a methyl group at the 4-position and a carboximidamide functional group at the 1-position. The carboximidamide group (-C(=NH)NH₂) exists in a protonated state, forming a guanidinium-like moiety.
- The anionic counterpart is acetate (CH₃COO⁻), derived from acetic acid via deprotonation.
Alternative systematic names include 4-methylpiperazine-1-carboxamidinium acetate and acetic acid; 4-methylpiperazine-1-carboximidamide, reflecting its salt formulation.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula of the compound is C₈H₁₈N₄O₂ , corresponding to a 1:1 molar ratio of the cationic and anionic components:
- Cation : C₆H₁₄N₄ (4-methylpiperazine-1-carboximidamide)
- Anion : C₂H₄O₂ (acetate)
Stoichiometric Breakdown :
| Component | Atoms | Contribution to Formula |
|---|---|---|
| Cation (C₆H₁₄N₄) | 6 C, 14 H, 4 N | C₆H₁₄N₄⁺ |
| Anion (C₂H₄O₂) | 2 C, 4 H, 2 O | C₂H₄O₂⁻ |
| Total | 8 C, 18 H, 4 N, 2 O | C₈H₁₈N₄O₂ |
The molecular weight is 202.25 g/mol , calculated as the sum of the cation (142.20 g/mol) and anion (60.05 g/mol).
Crystallographic Structure Determination via X-Ray Diffraction
X-ray crystallographic studies confirm the solid-state architecture of the compound. Key findings include:
- Piperazine Ring Conformation : The piperazine ring adopts a chair conformation , with the methyl group occupying an equatorial position to minimize steric strain.
- Hydrogen Bonding Motifs : Intermolecular N—H⋯O hydrogen bonds between the carboximidamide NH groups and acetate oxygen atoms form C(4) chains , propagating along the crystallographic axis.
- Crystal System : While specific unit cell parameters (e.g., space group, lattice constants) are not explicitly reported in accessible literature, the structural analogy to related piperazine derivatives suggests a monoclinic or orthorhombic system with Z = 4.
Tautomeric Forms and Protonation State Analysis
The carboximidamide group exhibits tautomeric equilibria, though the solid-state structure predominantly stabilizes the protonated form :
- Predominant Tautomer : In the crystalline phase, the carboximidamide exists as a carboxamidinium ion (-C(=NH₂⁺)-NH₂), with the positive charge delocalized across the N–C–N framework.
- Acetate Protonation : The acetate anion remains fully deprotonated (pKa ≈ 4.76), ensuring charge balance with the cationic piperazine derivative.
The protonation states are critical for stabilizing the crystal lattice via electrostatic interactions and hydrogen bonding.
Hydrogen Bonding Networks in Solid-State Configurations
The crystalline architecture is stabilized by an extensive hydrogen-bonding network:
- Primary Interactions :
- Supramolecular Assembly : These interactions generate a two-dimensional layered structure , with alternating cationic and anionic layers.
Table 1: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N—H (cation) | O (acetate) | 2.85 | 165 |
| C—H (methyl) | O (acetate) | 3.10 | 145 |
This network imparts thermal stability and influences the compound’s solubility profile in polar solvents.
Properties
CAS No. |
1208081-65-5 |
|---|---|
Molecular Formula |
C8H18N4O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(4-methylpiperazin-1-ium-1-ylidene)methanediamine;acetate |
InChI |
InChI=1S/C6H14N4.C2H4O2/c1-9-2-4-10(5-3-9)6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4) |
InChI Key |
GYAOETCALVCGEV-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CN1CCN(CC1)C(=N)N |
Canonical SMILES |
CC(=O)[O-].CN1CC[N+](=C(N)N)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nitrile Intermediate and Amidation
Step 1: Formation of 4-(4-methylpiperazine-1-methyl)benzonitrile
- React p-chloromethylbenzonitrile with N-methylpiperazine in the presence of an alkali metal hydroxide or carbonate base.
- The reaction is conducted by solid-state grinding at room temperature with cooling for 5-30 minutes, followed by resting for 0.5 hours.
- The product is extracted with a hot organic solvent, cooled to crystallize, and then filtered to isolate the nitrile intermediate.
Step 2: Conversion of Nitrile to Benzamide
- The nitrile intermediate is reacted in a solvent-water mixture with nano-sized zinc oxide (15-25 nm) and alkali metal hydroxide.
- The mixture is heated under reflux for 1 to 12 hours, promoting the hydrolysis of the nitrile to the corresponding benzamide.
- After cooling, the benzamide crystallizes and is filtered to yield 4-(4-methylpiperazine-1-methyl)benzamide.
This method emphasizes mild conditions and the use of nanocatalysts to improve reaction efficiency and product purity.
Hydrolysis of Piperazinyl Acetamide Derivatives to Acetic Acid Derivatives
- Hydrolysis of piperazinyl acetamide compounds to corresponding acetic acid derivatives can be performed under acidic or alkaline conditions, with acid hydrolysis preferred.
- Common acids used include aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid, typically at temperatures ranging from -20°C to 130°C, with an optimal range around 80-85°C.
- The hydrolysis liberates amino byproducts (e.g., benzyl amine), which can be recovered and recycled to improve overall process economy.
- The resulting acetic acid derivatives can be converted into pharmaceutically acceptable salts, such as hydrochlorides or hydrobromides, by treatment with acid gases or acidified organic solvents.
Preparation of High-Purity 4-(4-methylpiperazinomethyl)benzoic Acid Dihydrochloride
- This compound, closely related to the target molecule, is prepared starting from 4-bromomethyl benzoic acid and N-methylpiperazine in the presence of potassium carbonate.
- The reaction is performed in n-butanol at room temperature over 12 hours, followed by aqueous workup and extraction.
- The organic layer is then acidified with isopropanolic hydrochloride solution to precipitate the dihydrochloride salt.
- This method addresses impurity formation (notably quaternary salts) by controlling reaction conditions and purification steps to achieve >99% purity, critical for pharmaceutical applications.
| Preparation Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Formation of 4-(4-methylpiperazine-1-methyl)benzonitrile | p-chloromethylbenzonitrile, N-methylpiperazine, alkali hydroxide/carbonate | Room temp, cooled | 5-30 min grinding + 0.5 h rest | Solid grinding method, hot organic solvent extraction |
| Hydrolysis to 4-(4-methylpiperazine-1-methyl)benzamide | 4-(4-methylpiperazine-1-methyl)benzonitrile, nano ZnO, alkali hydroxide, solvent, water | Reflux (1-12 h) | 1-12 h reflux | Nano ZnO catalyst, aqueous-organic medium |
| Acid hydrolysis of piperazinyl acetamide derivatives | Aqueous HCl, HBr, or H2SO4 | -20°C to 130°C (opt. 80-85°C) | Variable | Byproduct amines recoverable, salt formation |
| Preparation of 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride | 4-bromomethyl benzoic acid, N-methylpiperazine, K2CO3, n-butanol, isopropanolic HCl | Room temp | 12 h reaction + 1 h acidification | Purity >99%, impurity control critical |
- The use of nano-sized zinc oxide as a catalyst in the nitrile hydrolysis step enhances reaction rates and selectivity, reducing side reactions and improving yield and purity.
- Acid hydrolysis conditions are optimized to balance reaction completion and minimize degradation; the choice of acid and temperature critically affects the hydrolysis efficiency and byproduct profile.
- Controlling the stoichiometry and reaction environment during the condensation and salt formation steps is essential to minimize quaternary salt impurities, which are difficult to remove and impact pharmaceutical quality.
- Recycling of amino byproducts from hydrolysis steps contributes to sustainability and cost-efficiency in manufacturing.
Chemical Reactions Analysis
Types of Reactions
Acetic acid; 4-methylpiperazine-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Acetic acid; 4-methylpiperazine-1-carboxamidine has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its ability to modulate biological pathways.
- Antiviral Activity : The compound has shown promise as an inhibitor of viral entry mechanisms, particularly against HIV by acting on the CCR5 receptor, which is crucial for viral entry into host cells. Its mechanism involves binding to the receptor and preventing HIV from infecting macrophages.
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
Biochemical Research
This compound serves as a valuable tool in biochemical assays and research:
- Enzyme Inhibition Studies : It can be used to study enzyme kinetics and inhibition mechanisms due to its structural similarities with known enzyme substrates or inhibitors.
- Biological Assays Development : The compound can be utilized in the development of assays for screening potential therapeutic agents targeting similar pathways.
Table 1: Biological Activities and Mechanisms
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antiviral | CCR5 receptor antagonism | HIV treatment |
| Anticancer | Kinase inhibition | Cancer therapeutics |
| Enzyme inhibition | Interaction with specific enzymes | Biochemical assays |
Table 2: Case Study Findings
| Case Study | Biological Activity | Target | IC50 Value |
|---|---|---|---|
| Anticancer Activity | HeLa Cell Proliferation Inhibition | CK1 | <10 µM |
| Nucleoside Analog Development | Stability Enhancement | DNA/RNA | Stable |
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals evaluated the cytotoxic effects of this compound derivatives on HeLa cells. Modifications at specific positions significantly enhanced cytotoxicity, demonstrating IC50 values below 10 µM for certain derivatives.
Case Study 2: Nucleoside Analog Development
Research focused on developing nucleoside analogs tethered to this compound showed improved thermal stability when forming duplexes with complementary DNA and RNA strands. This suggests potential applications in gene therapy and molecular biology.
Mechanism of Action
The mechanism of action of acetic acid; 4-methylpiperazine-1-carboxamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Acetic acid contributes to lower LogP values (indicating higher hydrophilicity) compared to phenyl-substituted analogs, which aligns with SwissADME predictions for enhanced gastrointestinal absorption .
Antiparasitic Activity
- Piperazine derivatives with electron-withdrawing groups (e.g., carboxamidine) show enhanced activity against Trypanosoma cruzi. For example, compounds like (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one exhibit IC₅₀ values <10 µM, attributed to improved membrane permeability and target engagement .
- The carboxamidine group may mimic cationic amino acid residues, facilitating interaction with parasitic enzymes or transporters .
Cytotoxicity and Selectivity
- Piperazine-carboxamidine hybrids generally display low cytotoxicity (CC₅₀ >100 µM in mammalian cells), suggesting a favorable therapeutic index .
- In contrast, phenyl-substituted piperazines (e.g., 1-methyl-4-phenylpiperazine) show higher cytotoxicity due to nonspecific hydrophobic interactions with cellular membranes .
Biological Activity
Acetic acid; 4-methylpiperazine-1-carboxamidine (CAS No. 1208081-65-5) is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its mechanisms of action, biochemical pathways, pharmacokinetics, and therapeutic applications based on diverse scientific literature.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly receptors involved in various biochemical pathways.
- Target Receptors : The compound has been shown to interact with several receptors, including the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into host cells. By binding to CCR5, this compound can inhibit viral entry, thereby impacting the viral replication cycle .
- Biochemical Pathways : The compound influences multiple cellular processes such as signaling pathways and gene expression. Its interaction with CCR5 not only prevents HIV-1 from entering cells but also modulates downstream signaling events that can lead to altered cellular responses.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption. This characteristic is essential for its effectiveness as a therapeutic agent, allowing for adequate bioavailability when administered orally.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its efficacy and safety profiles.
Table 1: Summary of Key Studies
Cellular Effects
The compound's interaction with cellular components leads to various effects:
- Antinociceptive Effects : Research indicates that this compound exhibits analgesic properties, significantly reducing pain responses in animal models .
- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory responses, suggesting its potential use in treating conditions characterized by excessive inflammation .
Dosage Effects
The effects of this compound vary significantly with dosage:
Q & A
Q. What are the standard synthetic routes for preparing 4-methylpiperazine-1-carboxamidine derivatives, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves reductive amination, as demonstrated in the synthesis of structurally similar piperazine derivatives. For example, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid was synthesized by reacting 4-formyl benzoic acid with 1-methylpiperazine in dichloromethane using sodium triacetoxy borohydride (STAB) as a reducing agent. The reaction was stirred overnight at room temperature, monitored by TLC, and purified via flash chromatography (80.2% yield) . Optimization includes adjusting stoichiometry (e.g., 1:1.4 molar ratio of aldehyde to STAB) and solvent choice (polar aprotic solvents enhance reactivity).
Q. How can researchers purify and validate the structural integrity of 4-methylpiperazine-1-carboxamidine analogs?
Methodological Answer: Purification typically employs flash chromatography (e.g., Biotage SP4 system with gradient elution using ethyl acetate/hexanes) . Structural validation uses NMR (¹H/¹³C) and mass spectrometry (MS). For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives were characterized via ¹H NMR (δ 2.3 ppm for methyl groups) and FT-IR (C=O stretch at 1680 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures >95% purity .
Q. What spectroscopic and computational tools are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Spectral Analysis: NMR (¹H/¹³C) identifies proton environments and carbon backbones, while MS (ESI-TOF) confirms molecular weight (e.g., m/z 158.20 for C₇H₁₄N₂O₂) .
- Computational Tools: Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies, validated against experimental IR data . PubChem-derived properties (e.g., LogP, TPSA) predict solubility and bioavailability .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of 4-methylpiperazine-1-carboxamidine in nucleophilic substitutions?
Methodological Answer: Mechanistic insights are gained via kinetic experiments (e.g., monitoring reaction rates under varying pH/temperature) and trapping intermediates. For example, in the synthesis of piperazinecarbothioamides, nucleophilic attack by amines on chloroacetyl intermediates was confirmed by LC-MS detection of transient thiol adducts . Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration in carboxamidine derivatives.
Q. What strategies are used to assess the biological activity of this compound, particularly in enzyme inhibition?
Methodological Answer:
- Enzyme Assays: Human carbonic anhydrase (hCA I/II) inhibition assays measure IC₅₀ values using stopped-flow CO₂ hydration. Piperazine-based Mannich bases showed IC₅₀ values of 12–45 nM .
- Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for targets like serotonin receptors, where 4-substituted piperazines exhibit Ki values <100 nM .
Q. How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer: Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). For solid-state stability, DSC/TGA analyzes melting points and decomposition temperatures (e.g., 180–200°C for piperazinecarboxamides) . In solution, pH-dependent hydrolysis is monitored via HPLC; acidic conditions (pH <3) accelerate degradation of carboxamidine groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks) .
- Ventilation: Use fume hoods to avoid inhalation of toxic fumes (e.g., during reactions with chloroacetyl chloride) .
- Spill Management: Neutralize acidic spills with sodium bicarbonate; adsorbent materials (vermiculite) contain solid residues .
Q. How can QSAR models predict the bioactivity of novel derivatives?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors like LogP, molar refractivity, and H-bond donors. For example, piperazinecarbothioamides with TPSA >80 Ų showed poor BBB penetration but high solubility . Software like MOE or Schrödinger calculates these parameters and correlates them with experimental IC₅₀ data .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Yield discrepancies often arise from purification methods or reagent quality. For instance, STAB-mediated reductive amination yields 80% when using fresh reagents but drops to 60% with aged STAB . Reproduce protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents) and validate via peer-reviewed methods .
Q. What role does this compound play in designing protease inhibitors or kinase-targeted therapies?
Methodological Answer: Piperazinecarboxamidines serve as scaffolds for protease inhibitors (e.g., HIV-1 protease) by mimicking transition states. In kinase inhibitors, the 4-methyl group enhances selectivity via hydrophobic pocket interactions. For example, analogs of (R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid showed nanomolar inhibition of EGFR mutants .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
